4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds are known to be used in the preparation of aminopyridines through amination reactions . Aminopyridines are a class of compounds that have various biological activities and are used in the development of pharmaceuticals .
Mode of Action
It is known to act as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Pharmacokinetics
The presence of fluorine in the compound could potentially affect its pharmacokinetic properties, as fluorine atoms can influence the metabolic stability, lipophilicity, and bioavailability of a compound .
Result of Action
It is known that fluoropyridines, due to their unique properties, are used in the synthesis of various biologically active compounds .
Action Environment
It is known that the compound has a boiling point of 1674±350 °C at 760 mmHg and a density of 17±01 g/cm3 . These properties could potentially be influenced by environmental conditions such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor for certain classes of enzymes, particularly those involved in histone deacetylation. For instance, it has been used in the synthesis of selective Class IIa histone deacetylase inhibitors, which are potential therapeutic agents for diseases such as Huntington’s disease . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a histone deacetylase inhibitor can lead to changes in gene expression by altering the acetylation status of histones, which in turn affects chromatin structure and gene transcription. Additionally, this compound has been observed to impact cellular metabolism by interfering with metabolic enzymes, leading to altered metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and fluorine atoms, along with the trifluoromethyl group, contribute to its high affinity for enzyme active sites. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, as a histone deacetylase inhibitor, this compound binds to the enzyme’s active site, blocking its activity and leading to increased acetylation of histones . This change in histone acetylation can subsequently influence gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal metabolic processes, and potential organ damage. It is crucial to determine the appropriate dosage to balance therapeutic benefits with potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of metabolites that may retain biological activity or be excreted from the body. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s bioavailability and its accumulation in target tissues, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with histone deacetylases suggests that it may localize to the nucleus, where it can exert its effects on chromatin structure and gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 3-fluoro-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, transition metal catalysts like palladium or copper can be employed to facilitate the halogenation and trifluoromethylation steps.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct electronic and steric properties, making the compound highly reactive and versatile in various chemical transformations. The presence of multiple halogens and a trifluoromethyl group also enhances its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
4-bromo-3-fluoro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGYBUAZRNKVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.